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molecular formula C11H13IO2 B1436650 5-(4-Iodophenyl)pentanoic acid CAS No. 116680-98-9

5-(4-Iodophenyl)pentanoic acid

Cat. No. B1436650
M. Wt: 304.12 g/mol
InChI Key: AVVFIQYGBUOFDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07674397B2

Procedure details

5-Phenylpentanoic acid (50.0 g, 0.28 mol), iodine (37.77 g, 0.149 mol) and (diacetoxyiodo)benzene (48.0 g, 0.149 mol) are suspended in a mixture of glacial acetic acid (500 mL) and acetic anhydride (500 mL). Concentrated sulfuric acid (2 mL) is added and the suspension stirred for 2 h in the dark, during which the red colour fades. The solvent is removed under reduced pressure until approximately 80 ml remained, and the residue poured into ice-water (1 L) containing sodium metabisulfite (8 g). the resulting precipitate is stirred for 30 min, and then filtered. The crude product is recrystallised from ethanol/water, and then from acetic acid/water to afford the product (58.5 g). NMR showed the expected signals.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
37.77 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.II.C(O[I:20](C1C=CC=CC=1)OC(=O)C)(=O)C.C(OC(=O)C)(=O)C.S(=O)(=O)(O)O>C(O)(=O)C>[I:20][C:4]1[CH:5]=[CH:6][C:1]([CH2:7][CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCCC(=O)O
Name
Quantity
37.77 g
Type
reactant
Smiles
II
Name
Quantity
48 g
Type
reactant
Smiles
C(C)(=O)OI(OC(C)=O)C1=CC=CC=C1
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
the suspension stirred for 2 h in the dark, during which the red colour fades
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure until approximately 80 ml
ADDITION
Type
ADDITION
Details
the residue poured into ice-water (1 L)
ADDITION
Type
ADDITION
Details
containing sodium metabisulfite (8 g)
STIRRING
Type
STIRRING
Details
the resulting precipitate is stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The crude product is recrystallised from ethanol/water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
IC1=CC=C(C=C1)CCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 58.5 g
YIELD: CALCULATEDPERCENTYIELD 129.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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